N-(4-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
CAS No.:
Cat. No.: VC15348059
Molecular Formula: C18H13BrClN3O4S2
Molecular Weight: 514.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13BrClN3O4S2 |
|---|---|
| Molecular Weight | 514.8 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H13BrClN3O4S2/c19-11-4-6-13(7-5-11)22-16(24)10-28-18-21-9-15(17(25)23-18)29(26,27)14-3-1-2-12(20)8-14/h1-9H,10H2,(H,22,24)(H,21,23,25) |
| Standard InChI Key | WNKPDQPYYGTRLH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s IUPAC name reflects its intricate architecture: a 4-bromophenyl group is linked via an acetamide bridge to a dihydropyrimidinone ring substituted with a 3-chlorophenylsulfonyl moiety. Key structural features include:
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 514.8 g/mol.
Functional Group Analysis
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Bromophenyl Group: The para-bromine substituent on the phenyl ring enhances electrophilic reactivity, potentially facilitating cross-coupling reactions or interactions with biological targets.
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Sulfonyl and Sulfanyl Linkages: The sulfonyl group () at the 3-chlorophenyl position and the sulfanyl bridge () contribute to electron-withdrawing effects, influencing solubility and binding affinity.
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Dihydropyrimidinone Core: This six-membered ring with two nitrogen atoms and a ketone group is a known pharmacophore in kinase inhibitors and antimicrobial agents.
Crystallographic and Conformational Insights
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves multi-step reactions, as outlined below:
Formation of the Dihydropyrimidinone Core
A Biginelli-like condensation may be employed, utilizing thiourea, β-keto esters, and aldehydes under acidic conditions to construct the dihydropyrimidinone scaffold.
Sulfonylation at Position 5
Reaction with 3-chlorophenylsulfonyl chloride in the presence of a base (e.g., pyridine) introduces the sulfonyl group at the 5-position of the dihydropyrimidinone ring.
Acetamide Coupling via Sulfanyl Bridge
The final step involves nucleophilic substitution between 2-mercaptoacetamide derivatives and the sulfonylated dihydropyrimidinone intermediate. Reaction conditions typically require polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C to achieve optimal yields.
Industrial-Scale Production Considerations
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Continuous Flow Systems: Microreactors enhance heat and mass transfer, reducing side reactions.
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Purification Techniques: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%).
Physicochemical Properties
Partition Coefficients and Solubility
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logP: Estimated at ~3.5 (similar to N-(4-bromophenyl)-2-(3,4-dimethoxyphenyl)acetamide ), indicating moderate lipophilicity.
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Aqueous Solubility: Poor solubility in water (<0.1 mg/mL) but high solubility in DMSO (>50 mg/mL).
Biological Activity and Mechanistic Hypotheses
Putative Targets and Mechanisms
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Kinase Inhibition: The dihydropyrimidinone scaffold resembles ATP-competitive kinase inhibitors, suggesting potential activity against tyrosine or serine/threonine kinases.
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Enzyme Modulation: Sulfonyl groups often interact with catalytic residues in proteases or phosphatases, possibly leading to irreversible inhibition.
Applications in Medicinal Chemistry
Lead Compound Development
The compound’s modular structure allows for derivatization at multiple positions:
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Bromophenyl Group: Suzuki-Miyaura coupling could introduce aryl/heteroaryl groups to enhance target selectivity.
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Sulfanyl Bridge: Oxidation to sulfone or replacement with methylene may alter pharmacokinetics.
Comparative Analysis with Analogues
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